KKL-35
CAS No.: 865285-29-6
Cat. No.: VC0531804
Molecular Formula: C15H9ClFN3O2
Molecular Weight: 317.70 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865285-29-6 |
---|---|
Molecular Formula | C15H9ClFN3O2 |
Molecular Weight | 317.70 g/mol |
IUPAC Name | 4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
Standard InChI Key | ZIICPNCCHIUJSX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F |
Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Characteristics of KKL-35
KKL-35 (CAS No. 865285-29-6) is a small molecule with the molecular formula C₁₅H₉ClFN₃O₂ and a molecular weight of 317.70 g/mol . Its structure features a central oxadiazole ring linked to fluorophenyl and chlorobenzamide groups, contributing to its stability and membrane permeability . The compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO) (32 mg/mL) but remains insoluble in water or ethanol .
Table 1: Key Chemical Properties of KKL-35
Property | Value |
---|---|
Molecular Formula | C₁₅H₉ClFN₃O₂ |
Molecular Weight | 317.70 g/mol |
CAS Number | 865285-29-6 |
Solubility in DMSO | 32 mg/mL (100.72 mM) |
IC₅₀ (Trans-Translation) | 0.9 µM |
Storage Conditions | -20°C (3 years as powder) |
KKL-35’s synthesis and optimization have focused on enhancing bioavailability, though in vivo pharmacokinetic data remain limited . Its stability under physiological conditions is evidenced by retained activity in macrophage infection models .
Antibiotic Activity Across Bacterial Pathogens
In Vitro Efficacy Against Legionella pneumophila
KKL-35 exhibits exceptional potency against L. pneumophila, the causative agent of Legionnaires’ disease, with minimum inhibitory concentrations (MICs) as low as 0.04 mg/L . Time-kill assays demonstrate bactericidal effects at concentrations ≥ MIC, reducing bacterial viability by 4 log units within 72 hours . Notably, KKL-35 remains effective against macrolide-resistant L. pneumophila strains harboring mutations in 23S rRNA or ribosomal proteins L4/L22, with no observed cross-resistance .
Table 2: MIC Values of KKL-35 Against Bacterial Pathogens
Activity Against Staphylococcus aureus
In S. aureus, KKL-35 at 0.5–2 µg/mL reduces survival under osmotic stress (21.03% vs. 68.21% survival in NaCl) and oxidative stress (4.91% vs. 74.78% in H₂O₂) . The compound also impedes biofilm formation by 67% compared to controls and enhances susceptibility to ciprofloxacin, rifampicin, and linezolid in combination therapies .
Broad-Spectrum Applications
Beyond Legionella and Staphylococcus, KKL-35 inhibits Mycobacterium tuberculosis (MIC: 0.2 µM) and Bacillus anthracis (MIC: 0.05 µM), though clinical data for these pathogens are pending .
Mechanistic Insights and Paradoxes
Emerging Mechanisms
While the precise target remains unidentified, KKL-35 alters bacterial membrane dynamics, reducing ethidium bromide uptake/efflux in S. aureus by 40–60% . This suggests interactions with membrane transporters or phospholipid bilayers. Additionally, transcriptomic analyses in L. pneumophila reveal upregulation of stress-response genes (grpE, dnaK), implicating protein misfolding pathways .
Therapeutic Implications and Future Directions
KKL-35’s dual advantages—broad-spectrum activity and low resistance risk—position it as a promising candidate for:
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Legionnaires’ Disease: Intracellular efficacy in macrophages supports use as a first-line therapy .
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Chronic Infections: Biofilm disruption enhances activity against device-associated S. aureus infections .
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Multidrug-Resistant Pathogens: Synergy with existing antibiotics could revive ineffective drugs .
Application | Rationale | Development Stage |
---|---|---|
Legionnaires’ disease | Intracellular efficacy; no resistance | Preclinical |
MRSA infections | Biofilm inhibition; combination synergy | Preclinical |
Tuberculosis | Activity against M. tuberculosis | Early research |
Critical gaps remain in understanding KKL-35’s pharmacokinetics and in vivo toxicity. Future studies should prioritize target identification through chemical proteomics and structure-activity relationship (SAR) optimization to improve aqueous solubility.
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